A Prospective Analysis of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine: A Technical Guide to its Synthesis, Molecular Weight, and Crystal Structure Determination
A Prospective Analysis of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine: A Technical Guide to its Synthesis, Molecular Weight, and Crystal Structure Determination
Abstract
This technical guide provides a comprehensive prospective analysis of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine, a novel pyrazole derivative with potential applications in medicinal chemistry. In the absence of existing experimental data for this specific molecule, this document serves as a detailed roadmap for its synthesis, characterization, and structural elucidation. We present the theoretical molecular weight, a proposed synthetic route based on established methodologies for related compounds, and a complete, field-proven protocol for determining its crystal structure via single-crystal X-ray diffraction. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical steps necessary for the comprehensive characterization of this and similar novel chemical entities.
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core of numerous biologically active molecules. Their versatile chemical nature allows for a wide range of substitutions, leading to diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific arrangement of substituents on the pyrazole ring is critical to its interaction with biological targets. Therefore, a precise understanding of the three-dimensional structure at an atomic level is paramount for structure-activity relationship (SAR) studies and rational drug design.
This guide focuses on the specific, yet uncharacterized, molecule 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine. By providing a detailed protocol for its synthesis and structural analysis, we aim to empower researchers to explore its therapeutic potential.
Molecular Weight and Physicochemical Properties
The first step in characterizing any new chemical entity is to determine its molecular formula and weight. Based on the chemical name, 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine, the molecular formula is deduced to be C₁₃H₁₇N₃O.
Theoretical Molecular Weight Calculation
The molecular weight is calculated from the sum of the atomic weights of its constituent atoms.
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 13 | 12.011 | 156.143 |
| Hydrogen (H) | 17 | 1.008 | 17.136 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 231.299 |
The calculated molecular weight of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine is 231.30 g/mol . This value would be confirmed experimentally using techniques such as mass spectrometry.
Proposed Synthesis Pathway
The synthesis of 3-aryl-1H-pyrazol-5-amines is well-documented in the chemical literature. A common and effective method involves the cyclocondensation of a β-ketonitrile with hydrazine.[1][2] The proposed synthetic route for 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine follows this established methodology.
Caption: Proposed synthesis pathway for 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine.
Step-by-Step Synthesis Protocol
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Synthesis of the β-ketoester intermediate:
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To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add 2-methoxy-5-propylacetophenone.
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Slowly add diethyl oxalate to the mixture at room temperature.
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Stir the reaction mixture for 12-24 hours.
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Acidify the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
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Purify the resulting β-ketoester by column chromatography.
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Synthesis of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine:
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Dissolve the purified β-ketoester in ethanol.
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Add hydrazine hydrate to the solution.
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Reflux the mixture for 4-8 hours.
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Cool the reaction mixture to room temperature, which should induce precipitation of the product.
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Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
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The final product can be further purified by recrystallization.
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Crystal Structure Determination: A Workflow
The determination of the crystal structure of a novel compound like 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine is achieved through single-crystal X-ray diffraction. This technique provides the precise three-dimensional arrangement of atoms in the crystalline state.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol for Crystallography
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Crystal Growth:
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Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, acetonitrile).
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Employ slow evaporation, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution to grow single crystals of suitable size and quality for X-ray diffraction.
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Data Collection:
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Select a well-formed single crystal and mount it on a goniometer head.
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Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
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Structure Solution and Refinement:
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Process the collected diffraction data to obtain a set of structure factors.
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Solve the crystal structure using direct methods or other suitable algorithms to obtain an initial model of the atomic positions.
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Refine the structural model against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, and thermal parameters.
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Hypothetical Crystallographic Data Table
The following table presents a template of the crystallographic data that would be obtained from a successful X-ray diffraction experiment. The values are placeholders and would be determined experimentally.
| Parameter | Hypothetical Value | Description |
| Empirical formula | C₁₃H₁₇N₃O | The chemical formula of the compound. |
| Formula weight | 231.30 | The molecular weight in g/mol . |
| Temperature | 100(2) K | The temperature at which data was collected. |
| Wavelength | 0.71073 Å | The wavelength of the X-ray radiation used. |
| Crystal system | Monoclinic | The crystal system to which the crystal belongs. |
| Space group | P2₁/c | The symmetry of the crystal lattice. |
| Unit cell dimensions | a = 10.1 Å, b = 12.5 Å, c = 9.8 Å | The lengths of the unit cell axes. |
| α = 90°, β = 95.0°, γ = 90° | The angles between the unit cell axes. | |
| Volume | 1230.1 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) | 1.248 Mg/m³ | The calculated density of the crystal. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental data. |
Structural Insights and Intermolecular Interactions
Based on the structure of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine, several key structural features and potential intermolecular interactions can be anticipated in the crystal lattice. The pyrazole ring, being aromatic, is expected to be largely planar. The amine group (-NH₂) can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded networks, which are crucial for the stability of the crystal packing. Furthermore, π-π stacking interactions between the phenyl and pyrazole rings of adjacent molecules may also be present.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and detailed structural characterization of the novel compound 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine. While no experimental data currently exists for this specific molecule, the protocols and methodologies outlined herein are based on well-established and reliable scientific principles. The determination of its precise molecular weight and three-dimensional crystal structure is a critical step in understanding its potential as a pharmacologically active agent. The information presented serves as an essential resource for researchers in medicinal chemistry and drug development, enabling the systematic exploration of this and other new chemical entities. The ultimate goal is to contribute to the body of scientific knowledge and potentially uncover new therapeutic agents.
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